2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to a furan ring through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization with an appropriate aldehyde.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable halide to form the thioether linkage.
Hydrazide Formation: The thioether is then treated with hydrazine hydrate to form the acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with furfuraldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or thioether functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazides, thioethers.
Substitution: Substituted thioethers.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2
Properties
CAS No. |
308096-03-9 |
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Molecular Formula |
C16H13N3O2S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+ |
InChI Key |
AZEFLBLKJZXJRG-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
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